molecular formula C8H7N B1601335 Phenyl(acetonitrile-1-13C) CAS No. 83552-81-2

Phenyl(acetonitrile-1-13C)

Cat. No.: B1601335
CAS No.: 83552-81-2
M. Wt: 118.14 g/mol
InChI Key: SUSQOBVLVYHIEX-CDYZYAPPSA-N
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Description

Phenyl(acetonitrile-1-13C) is an isotopically labeled compound where the carbon-13 isotope is incorporated into the acetonitrile group. This compound is a derivative of phenylacetonitrile, an organic aromatic nitrile with the chemical formula C₆H₅CH₂CN. The incorporation of carbon-13 makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques for tracing and studying molecular interactions and pathways.

Scientific Research Applications

Phenyl(acetonitrile-1-13C) has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.

    Medicine: Utilized in the development of radiolabeled compounds for diagnostic imaging.

    Industry: Applied in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl(acetonitrile-1-13C) can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of phenylacetonitrile typically involves the reaction of benzyl chloride with sodium cyanide in the presence of a phase transfer catalyst. The process is carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Phenyl(acetonitrile-1-13C) undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed:

    Oxidation: Benzoic acid.

    Reduction: Benzylamine.

    Substitution: Various substituted phenylacetonitriles depending on the substituent used.

Comparison with Similar Compounds

Phenyl(acetonitrile-1-13C) can be compared with other similar compounds such as:

Uniqueness: The incorporation of the carbon-13 isotope in phenyl(acetonitrile-1-13C) makes it unique for analytical and tracing purposes, providing valuable insights into molecular interactions and pathways that are not possible with non-labeled compounds.

Properties

IUPAC Name

2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6H2/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSQOBVLVYHIEX-CDYZYAPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[13C]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480782
Record name Phenyl(acetonitrile-1-13C)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83552-81-2
Record name Phenyl(acetonitrile-1-13C)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83552-81-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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